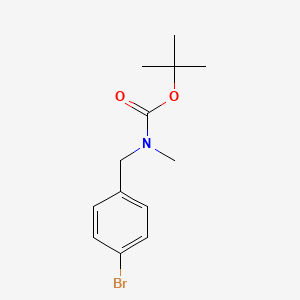

(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(4-bromophenyl)methyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15(4)9-10-5-7-11(14)8-6-10/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUCSVYIICFIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260809-26-5 | |

| Record name | tert-butyl N-[(4-bromophenyl)methyl]-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester, also known as N-Boc-N-methyl-4-bromobenzylamine, is a pivotal synthetic intermediate in medicinal chemistry and drug development. Its structure combines a brominated aromatic ring, a handle for further chemical modifications, and a Boc-protected secondary amine, which offers both stability and facile deprotection. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, in-depth characterization data, and a discussion of its critical role in the synthesis of complex molecules, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Introduction

The strategic incorporation of specific structural motifs is a cornerstone of modern drug design. This compound (Figure 1) has emerged as a valuable building block due to its inherent functionalities. The presence of a bromine atom on the phenyl ring allows for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the N-methyl-N-Boc protected amine provides a stable yet readily cleavable nitrogen source, crucial for introducing secondary amine functionalities in a controlled manner. This unique combination of features has positioned this compound as a key intermediate in the synthesis of biologically active molecules, most notably in the rapidly evolving field of targeted protein degradation.

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 260809-26-5 | [1] |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [1] |

| Molecular Weight | 300.20 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point (Predicted) | 354.5 ± 21.0 °C | |

| Density (Predicted) | 1.295 ± 0.06 g/cm³ | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General knowledge |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process starting from 4-bromobenzylamine. The first step involves the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group, followed by N-methylation.

Synthetic Scheme

The overall synthetic transformation can be depicted as follows:

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol is a composite of established methods for Boc protection and subsequent N-methylation of benzylamines.

Step 1: Synthesis of tert-butyl (4-bromobenzyl)carbamate

-

Reaction Setup: To a stirred solution of 4-bromobenzylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base such as triethylamine (TEA, 1.1 eq) or aqueous sodium hydroxide.

-

Boc Protection: To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude tert-butyl (4-bromobenzyl)carbamate, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.[3]

Step 2: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the crude tert-butyl (4-bromobenzyl)carbamate (1.0 eq) in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

-

N-Methylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product as a liquid.

Reaction Mechanism

The N-methylation of the Boc-protected amine proceeds via a standard nucleophilic substitution (Sɴ2) mechanism. The strong base, typically sodium hydride, deprotonates the nitrogen atom of the carbamate, generating a highly nucleophilic amide anion. This anion then attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group to form the N-methylated product. The Boc group's electron-withdrawing nature increases the acidity of the N-H proton, facilitating its removal by the strong base.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the tert-butyl protons of the Boc group. Due to hindered rotation around the N-C(O) bond, the signals for the methyl and benzyl protons may appear as two sets of rotamers at room temperature.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, including the aromatic carbons (with the carbon attached to bromine showing a characteristic lower field shift), the benzylic carbon, the N-methyl carbon, the carbonyl carbon of the carbamate, and the carbons of the tert-butyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbamate carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, and C-N stretching vibrations.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Applications in Drug Discovery and Organic Synthesis

The utility of this compound lies in its versatility as a synthetic building block.

Role as a PROTAC Linker

A primary and highly significant application of this molecule is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[4] They consist of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

This compound serves as a precursor to a rigid linker component. The bromo-functionalized phenyl ring provides a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to attach one of the ligands. Following this, the Boc protecting group can be removed under acidic conditions to reveal the secondary amine, which can then be coupled to the other ligand, completing the PROTAC synthesis. The N-methyl group can influence the conformational rigidity and physicochemical properties of the resulting linker, which are critical for the efficacy of the PROTAC.[5]

Caption: Workflow illustrating the use of the title compound in PROTAC synthesis.

General Synthetic Utility

Beyond its role in PROTACs, this compound is a versatile intermediate for introducing the N-methyl-4-bromobenzyl moiety into various molecules. The bromo-substituent can be transformed into a wide range of other functional groups, including but not limited to, boronic esters, alkynes, and amines, further expanding its synthetic potential.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a strategically designed synthetic intermediate with significant applications in modern organic and medicinal chemistry. Its combination of a modifiable aromatic ring and a protected secondary amine makes it an invaluable tool for the construction of complex molecules, particularly in the burgeoning field of targeted protein degradation. This guide has provided a detailed overview of its properties, synthesis, characterization, and applications, intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. US6133473A - Synthesis of carbamate compounds - Google Patents [patents.google.com]

- 4. explorationpub.com [explorationpub.com]

- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester

Introduction: The Imperative of Structural Integrity in Synthesis

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of synthetic intermediates is not merely a procedural formality; it is the bedrock of reliable and reproducible research. This compound is a key building block, often utilized in the synthesis of more complex molecular architectures. Its structure incorporates a brominated aromatic ring, a strategic site for cross-coupling reactions, and a tert-butyloxycarbonyl (Boc) protected secondary amine, a cornerstone of peptide and medicinal chemistry.[1][2] The Boc group's stability in various conditions and its clean removal under mild acid make it invaluable.[2][3]

This guide provides a comprehensive, multi-technique approach to the structure elucidation of this specific carbamate. We move beyond simple data reporting to explain the causality behind analytical choices and interpretative reasoning. By integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we establish a self-validating workflow that ensures the highest degree of confidence in the compound's identity and purity.

Section 1: Molecular Blueprint

A clear understanding of the target structure is the essential first step in designing an effective elucidation strategy.

Caption: Molecular structure of the target compound.

Table 1: Compound Identification

| Property | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl N-[(4-bromophenyl)methyl]-N-methylcarbamate | [4] |

| CAS Number | 260809-26-5 | [5] |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [4] |

| Molecular Weight | 300.19 g/mol | [4] |

| Form | Liquid |[4] |

Section 2: The Integrated Analytical Workflow

The confirmation of a chemical structure is a process of accumulating corroborating evidence. No single technique is sufficient. Our workflow leverages the strengths of three core spectroscopic methods to build an unassailable case for the structure of this compound.

Caption: Integrated workflow for structure elucidation.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, we can map the connectivity and chemical environment of nearly every atom. For this molecule, NMR is critical to confirm the presence and placement of the methyl group on the nitrogen, distinguishing it from its secondary amine precursor, tert-butyl (4-bromobenzyl)carbamate.[6]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for non-polar to moderately polar compounds and its characteristic solvent peak at 7.26 ppm, which serves as an internal reference.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Acquire at least 16 scans.

-

¹³C NMR: Acquire at least 1024 scans to achieve an adequate signal-to-noise ratio.

-

Data Interpretation: Expected Spectral Features

¹H NMR Spectroscopy: The tert-butyl carbamate group exhibits restricted rotation around the N-C(O) bond, which can lead to the observation of two rotamers at room temperature. This results in two sets of peaks for the methyl and benzyl protons, though they are often broadened or coalesced.

-

Aromatic Protons (AA'BB' System): The para-substituted benzene ring will show two distinct signals, each integrating to 2 protons. These will appear as two doublets due to coupling with their ortho neighbors.

-

~7.45 ppm (d, 2H): Protons ortho to the bromine atom, deshielded by bromine's inductive effect.

-

~7.15 ppm (d, 2H): Protons ortho to the benzyl carbon.

-

-

Benzyl Protons (-CH₂-): A singlet integrating to 2 protons. Its chemical shift is influenced by the adjacent nitrogen and aromatic ring.

-

~4.40 ppm (s, 2H): This benzylic position is deshielded by the electronegative nitrogen atom.

-

-

N-Methyl Protons (-CH₃): A singlet integrating to 3 protons. This is a key signal confirming N-methylation.

-

~2.80 ppm (s, 3H): The chemical shift is characteristic of a methyl group attached to a nitrogen within a carbamate.

-

-

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9 protons, representing the three equivalent methyl groups of the Boc protector.

-

~1.48 ppm (s, 9H): This signal is highly characteristic and typically appears far upfield.

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (~155 ppm): The C=O of the carbamate group is significantly downfield.

-

Aromatic Carbons (~120-140 ppm): Expect four signals: one for the bromine-bearing carbon (C-Br), one for the benzyl-bearing carbon (C-CH₂), and two for the C-H carbons.

-

Boc Quaternary Carbon (~80 ppm): The quaternary carbon of the tert-butyl group.

-

Benzyl Carbon (~52 ppm): The -CH₂- carbon.

-

N-Methyl Carbon (~34 ppm): The -N-CH₃ carbon.

-

Boc Methyl Carbons (~28 ppm): The three equivalent methyl carbons of the tert-butyl group.

Section 4: Mass Spectrometry (MS)

Expertise & Experience: MS provides two crucial pieces of information: the molecular weight of the compound and its fragmentation patterns. For this molecule, the most telling feature is the isotopic signature of bromine. Naturally occurring bromine is a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M+ and M+2) of almost equal intensity, separated by 2 m/z units. This provides an internal validation system for the presence of bromine in the molecule and its fragments.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Use positive ion mode, as the molecule can be readily protonated to form [M+H]⁺ or adducted with sodium to form [M+Na]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50 to 500.

Data Interpretation: Expected Spectral Features

-

Molecular Ion Peak: The primary goal is to identify the molecular ion. In ESI, this will likely be the sodium adduct [M+Na]⁺.

-

m/z 322.05 & 324.05: This pair of peaks corresponds to [C₁₃H₁₈⁷⁹BrNO₂ + Na]⁺ and [C₁₃H₁₈⁸¹BrNO₂ + Na]⁺, respectively. Their ~1:1 intensity ratio is definitive proof of a single bromine atom in the parent molecule.

-

-

Key Fragmentation Patterns: While ESI is a soft ionization technique, some fragmentation may occur in the source. The most expected fragmentation pathway is the loss of the Boc group or parts of it.

-

Loss of tert-butyl cation (57 Da): A fragment corresponding to [M - C₄H₉]⁺.

-

Loss of isobutene (56 Da): The Boc group can cleave to lose isobutene, leaving [M - C₄H₈ + H]⁺.

-

Loss of the entire Boc group (100 Da): Cleavage can result in the loss of CO₂ and isobutene, leading to the (4-bromobenzyl)methylamine cation at m/z 200/202 .

-

Tropylium Ion Formation: Cleavage of the C-N bond can generate the 4-bromotropylium ion at m/z 169/171 .

-

Section 5: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this molecule, the most critical absorption is the strong carbonyl (C=O) stretch of the carbamate group. Its position provides information about the electronic environment of the ester.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Apply a small drop of the liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Data Interpretation: Expected Spectral Features

-

~2970 cm⁻¹ (C-H stretch): Aliphatic C-H stretching from the methyl and tert-butyl groups.

-

~1695 cm⁻¹ (C=O stretch): A very strong and sharp absorption characteristic of the carbamate carbonyl group. This is a key diagnostic peak.[7]

-

~1400-1500 cm⁻¹ (C=C stretch): Absorptions from the aromatic ring stretching.

-

~1150-1250 cm⁻¹ (C-N and C-O stretch): Carbamates exhibit strong stretching bands in this region from the C-N and C-O single bonds.[7]

Section 6: Data Synthesis and Final Confirmation

The true power of this analytical approach lies in the convergence of data from all three techniques.

-

NMR confirms the complete carbon-hydrogen framework: It shows the 1,4-disubstituted aromatic ring, the benzylic CH₂, the N-methyl group, and the tert-butyl group, all with the correct integrations and in the expected chemical environments.

-

MS confirms the molecular formula and the presence of bromine: The isotopic pattern of the molecular ion peak provides irrefutable evidence for the elemental composition (C₁₃H₁₈BrNO₂).

-

IR confirms the key functional groups: The strong carbonyl absorption at ~1695 cm⁻¹ validates the presence of the carbamate functional group.

When the predicted data in the table below is matched by experimental results from all three independent analyses, the structure of this compound is confirmed with an exceptionally high degree of confidence.

Table 2: Summary of Expected Analytical Data

| Technique | Feature | Expected Value | Rationale |

|---|---|---|---|

| ¹H NMR | Aromatic H (ortho to Br) | ~7.45 ppm (d, 2H) | Deshielded by Br |

| Aromatic H (ortho to CH₂) | ~7.15 ppm (d, 2H) | Shielded relative to H ortho to Br | |

| Benzyl CH₂ | ~4.40 ppm (s, 2H) | Deshielded by N and aromatic ring | |

| N-Methyl CH₃ | ~2.80 ppm (s, 3H) | Characteristic N-CH₃ carbamate shift | |

| tert-Butyl (CH₃)₃ | ~1.48 ppm (s, 9H) | Characteristic Boc group signal | |

| ¹³C NMR | Carbamate C=O | ~155 ppm | Carbonyl environment |

| Aromatic C-Br | ~121 ppm | Halogen-substituted aromatic C | |

| Quaternary Boc C | ~80 ppm | Shielded quaternary carbon | |

| Benzyl CH₂ | ~52 ppm | Aliphatic C attached to N | |

| N-Methyl CH₃ | ~34 ppm | Aliphatic C attached to N | |

| Methyl Boc CH₃ | ~28 ppm | Aliphatic C | |

| MS (ESI+) | [M+Na]⁺ | m/z 322.05 / 324.05 | Molecular weight + Na adduct with Br isotope pattern |

| Key Fragment | m/z 169 / 171 | 4-bromotropylium ion | |

| IR | C=O Stretch | ~1695 cm⁻¹ (Strong) | Carbamate carbonyl group |

| C-H Stretch (sp³) | ~2970 cm⁻¹ | Aliphatic C-H bonds |

| | C-O Stretch | ~1160 cm⁻¹ (Strong) | Ester C-O bond |

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. tert-Butyl N-[(4-bromophenyl)methyl]-N-methylcarbamate [cymitquimica.com]

- 5. 错误页 [amp.chemicalbook.com]

- 6. TERT-BUTYL 4-BROMOBENZYLCARBAMATE | 68819-84-1 [chemicalbook.com]

- 7. rsc.org [rsc.org]

N-Boc-N-methyl-4-bromobenzylamine physical and chemical properties

An In-depth Technical Guide to N-Boc-N-methyl-4-bromobenzylamine: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

N-Boc-N-methyl-4-bromobenzylamine, systematically named tert-butyl (4-bromobenzyl)(methyl)carbamate, is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its unique trifunctional nature—a stable Boc-protected secondary amine, a reactive aryl bromide, and a benzyl group—positions it as a valuable building block for creating complex molecular architectures. The Boc (tert-butoxycarbonyl) group offers robust protection under a wide range of conditions, yet allows for mild, selective deprotection. Concurrently, the 4-bromo substituent serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. This guide provides a comprehensive overview of the core physicochemical properties, detailed synthetic protocols, characteristic spectral data, reactivity profile, and safe handling procedures for this compound, designed to empower researchers to effectively integrate it into their synthetic workflows.

Core Physicochemical Properties

Precise experimental data for N-Boc-N-methyl-4-bromobenzylamine is not extensively documented in publicly accessible literature. However, its properties can be reliably predicted based on its structure and data from closely related analogues. The compound is expected to be a stable, non-volatile solid at room temperature, with good solubility in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.

| Property | Value / Description | Source / Method |

| IUPAC Name | tert-butyl (4-bromobenzyl)(methyl)carbamate | IUPAC Nomenclature |

| Molecular Formula | C₁₃H₁₈BrNO₂ | - |

| Molecular Weight | 300.19 g/mol | Calculated |

| Monoisotopic Mass | 299.05209 Da | Calculated |

| Appearance | Predicted: White to off-white solid | Analogy to similar compounds[1] |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water | Structural Inference |

| CAS Number | 157912-63-5 (Note: Often cited but lacks definitive source) | Vendor Information |

Synthesis and Mechanism

The synthesis of N-Boc-N-methyl-4-bromobenzylamine is most reliably achieved via the N-methylation of its precursor, N-Boc-4-bromobenzylamine. This method is favored due to the commercial availability of the starting material and the high efficiency of the methylation reaction under standard, non-epimerizing conditions.

Recommended Synthetic Workflow: N-Methylation

The protocol involves the deprotonation of the carbamate nitrogen followed by nucleophilic attack on an electrophilic methyl source. The use of sodium hydride (NaH) as a base and methyl iodide (MeI) as the methyl source in an aprotic polar solvent like tetrahydrofuran (THF) is a well-established and effective method for the N-methylation of Boc-protected amines.[2][3]

Diagrammatic Representation of the Synthetic Workflow

Caption: Synthetic pathway for N-methylation of N-Boc-4-bromobenzylamine.

Detailed Experimental Protocol

Materials:

-

N-Boc-4-bromobenzylamine (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Methyl iodide (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-4-bromobenzylamine. Dissolve it in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride portion-wise. Causality Note: The portion-wise addition at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution, ensuring safety and preventing side reactions. Stir the resulting suspension at 0 °C for 30 minutes.

-

Methylation: Add methyl iodide dropwise to the suspension at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-N-methyl-4-bromobenzylamine.

Spectral Characterization (Predicted)

While specific experimental spectra are not widely published, the ¹H and ¹³C NMR spectra can be reliably predicted based on the chemical structure and known values for similar fragments. These predictions are invaluable for reaction monitoring and product verification.

Predicted ¹H NMR Spectrum

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.45 | Doublet | 2H | Ar-H (ortho to Br) | Deshielded by the electron-withdrawing bromine atom. |

| ~7.15 | Doublet | 2H | Ar-H (ortho to CH₂N) | Shielded relative to the other aromatic protons. |

| ~4.35 | Singlet | 2H | Ar-CH₂ -N | Benzylic protons adjacent to the nitrogen atom. |

| ~2.75 | Singlet | 3H | N-CH₃ | Methyl group directly attached to the nitrogen. |

| ~1.45 | Singlet | 9H | -C(CH₃ )₃ | tert-Butyl protons of the Boc protecting group. |

Predicted ¹³C NMR Spectrum

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155.5 | C =O (carbamate) | Carbonyl carbon, characteristic chemical shift. |

| ~137.0 | Ar-C (quaternary, C-CH₂) | Aromatic carbon attached to the benzyl group. |

| ~131.5 | Ar-C H (ortho to Br) | Aromatic carbons deshielded by bromine. |

| ~129.0 | Ar-C H (ortho to CH₂N) | Aromatic carbons attached to the benzyl group. |

| ~121.0 | Ar-C (quaternary, C-Br) | Aromatic carbon directly bonded to bromine. |

| ~80.0 | -C (CH₃)₃ (quaternary) | Quaternary carbon of the Boc group. |

| ~52.0 | Ar-C H₂-N | Benzylic carbon. |

| ~35.0 | N-C H₃ | N-methyl carbon. |

| ~28.5 | -C(C H₃)₃ | tert-Butyl carbons of the Boc group. |

Chemical Reactivity and Synthetic Applications

The utility of N-Boc-N-methyl-4-bromobenzylamine stems from the orthogonal reactivity of its functional groups.

Diagram of Key Reactive Sites

Caption: Key reactive sites on N-Boc-N-methyl-4-bromobenzylamine.

Reactions at the N-Boc Group

The primary reaction of the N-Boc group is its removal (deprotection) under acidic conditions to liberate the secondary amine. This is typically achieved with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with HCl in dioxane. The stability of the Boc group to basic, reductive, and oxidative conditions makes it an ideal protecting group.

Reactions at the Aryl Bromide

The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. This functionality is central to its role as a building block in drug discovery.[4] Key transformations include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Cyanation: Introduction of a nitrile group.

Applications in Drug Development

This molecule serves as a precursor for synthesizing complex scaffolds. For instance, after a Suzuki coupling reaction to introduce a new aryl moiety, the subsequent deprotection of the Boc group reveals a secondary amine that can be further functionalized, for example, by acylation or reductive amination to build out another part of a target molecule. This step-wise approach is fundamental in the systematic construction of novel compounds for screening as potential therapeutic agents.

Safety, Handling, and Storage

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed.[6]

-

Respiratory Irritation: May cause respiratory irritation.[5][6]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves. Wear a lab coat.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong acids.

Conclusion

N-Boc-N-methyl-4-bromobenzylamine is a highly valuable and versatile intermediate for chemical synthesis. Its predictable reactivity, facilitated by the orthogonal nature of the Boc-protected amine and the aryl bromide, allows for sequential and controlled molecular elaboration. This guide provides the necessary technical information—from synthesis to safe handling—to enable researchers and drug development professionals to confidently and effectively utilize this powerful synthetic building block in their research endeavors.

References

- 1. TERT-BUTYL 4-BROMOBENZYLCARBAMATE | 68819-84-1 [chemicalbook.com]

- 2. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. aksci.com [aksci.com]

- 6. tert-butyl N-[(4-bromophenyl)methyl]carbamate | C12H16BrNO2 | CID 12453839 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Afuresertib (GSK2110183): A Pan-Akt Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Author's Note: This guide provides a comprehensive overview of the characterization data for the clinical-stage molecule Afuresertib (GSK2110183). The inquiry specified CAS 260809-26-5; however, publicly available scientific literature and chemical databases associate this number with a different chemical entity, tert-butyl (4-bromobenzyl)(methyl)carbamate, a PROTAC linker intermediate. The detailed pharmacological and clinical data requested align with Afuresertib. This document proceeds under the assumption that Afuresertib is the intended subject of the technical guide. The CAS number for Afuresertib free base is 1047644-62-1.

Introduction

Afuresertib, also known as GSK2110183, is a potent, orally bioavailable, small-molecule inhibitor of the serine/threonine protein kinase Akt (also known as Protein Kinase B).[1][2] Developed by GlaxoSmithKline and now under further development by companies including Laekna Therapeutics, Afuresertib is a pivotal molecule in the field of oncology.[3] It functions as an ATP-competitive, pan-Akt inhibitor, targeting all three isoforms of the enzyme (Akt1, Akt2, and Akt3).[4] The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[5] Its frequent dysregulation in a wide range of human cancers has established it as a key target for therapeutic intervention.[1][5] Afuresertib's mechanism of action, which involves suppressing this hyperactivated pathway, may lead to the inhibition of tumor cell proliferation and the induction of apoptosis.[1][2] This guide synthesizes the available preclinical and clinical data to provide a detailed characterization of Afuresertib for the scientific community.

Physicochemical Properties and Molecular Structure

Afuresertib is classified as a small molecule belonging to the chemical classes of amides, fluorobenzenes, pyrazoles, and thiophenes.[3]

-

IUPAC Name: N-((S)-1-amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide[6]

-

Molecular Formula (Free Base): C18H17Cl2FN4OS

-

Molecular Weight (Free Base): 427.32 g/mol [7]

The structural integrity and purity of Afuresertib for research and clinical use are typically confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action and Pharmacodynamics

Afuresertib exerts its therapeutic effect by directly inhibiting the kinase activity of Akt.[1] The PI3K/Akt pathway is a central signaling node activated by growth factors and other extracellular signals through receptor tyrosine kinases (RTKs) and G-protein-coupled receptors (GPCRs).[5] Upon activation, Akt phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.[5]

Afuresertib functions by competitively binding to the ATP-binding pocket of Akt, preventing the phosphorylation of its downstream targets.[5][8] This blockade of the PI3K/Akt signaling cascade is the cornerstone of its antineoplastic activity.[1]

Caption: Mechanism of Action of Afuresertib in the PI3K/Akt Pathway.

Pharmacodynamic studies have demonstrated that Afuresertib causes a concentration-dependent decrease in the phosphorylation of key Akt substrates, including GSK3β, PRAS40, and FOXO family proteins.[4][7] This inhibition of downstream signaling effectively arrests the cell cycle in the G1 phase and induces apoptosis, as evidenced by increased activity of caspases 3 and 7.[4][8]

In Vitro and In Vivo Efficacy

The potency and efficacy of Afuresertib have been characterized through a series of preclinical assays.

Kinase and Cellular Potency

Afuresertib demonstrates high potency against all three Akt isoforms, with a particularly strong affinity for Akt1. It is also effective against the E17K activating mutation in AKT1.[7]

| Target | Assay Type | Potency Value |

| Akt1 | Kinase Assay (Ki) | 0.08 nM[4][7] |

| Akt2 | Kinase Assay (Ki) | 2.0 nM[4][7] |

| Akt3 | Kinase Assay (Ki) | 2.6 nM[4][7] |

| Akt1 (E17K mutant) | Kinase Activity (EC50) | 0.2 nM[7][9] |

| Hematological Cell Lines | Cell Proliferation (EC50) | < 1 µM in 65% of lines[7] |

| Solid Tumor Cell Lines | Cell Proliferation (EC50) | < 1 µM in 21% of lines[7] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

The determination of Afuresertib's potency (Ki) is a critical step, often performed using a multi-phase approach to ensure accuracy.

Objective: To quantify the inhibitory constant (Ki) of Afuresertib against Akt1, Akt2, and Akt3.

Methodology:

-

Initial Filter Binding Assay:

-

Enzyme Preparation: Recombinant full-length human Akt1, Akt2, and Akt3 enzymes are used at low nanomolar concentrations (e.g., 0.1 nM AKT1, 0.7 nM AKT2, 0.2 nM AKT3).[7][9]

-

Inhibitor Incubation: A dilution series of Afuresertib is pre-incubated with the specific Akt isoform for 60 minutes to allow for binding equilibrium.[9]

-

Reaction Initiation: The reaction is initiated by adding a peptide substrate (e.g., GSKα peptide) and [γ-33P]ATP.[7][9]

-

Reaction Termination: After a 2-hour incubation period, the reaction is stopped.[7]

-

Detection: The radiolabeled phosphorylated peptide product is captured on a phosphocellulose filter plate, and radioactivity is quantified using a scintillation counter.[7] IC50 values are calculated from the resulting dose-response curves.

-

-

Progress Curve Analysis (Confirmation):

-

Method: This assay provides continuous, real-time fluorescence detection of kinase activity.[7]

-

Substrate: A specialized substrate, such as Sox-AKT-tide, is used which fluoresces upon phosphorylation.[7]

-

Analysis: The reaction progress curves in the presence of varying inhibitor concentrations are analyzed to confirm the Ki values and mechanism of inhibition.[7]

-

In Vivo Antitumor Activity

Oral administration of Afuresertib has shown significant dose-dependent tumor growth inhibition (TGI) in various human tumor xenograft models in mice.

-

BT474 Breast Cancer Xenograft: Daily oral doses of 10, 30, and 100 mg/kg resulted in 8%, 37%, and 61% TGI, respectively.[7]

-

SKOV3 Ovarian Cancer Xenograft: Daily oral doses of 10, 30, and 100 mg/kg resulted in 23%, 37%, and 97% TGI, respectively.[7]

Clinical Development and Safety Profile

Afuresertib has been evaluated in numerous clinical trials for both hematologic malignancies and solid tumors, both as a monotherapy and in combination with other agents.[2]

Clinical Trials Overview

-

Hematologic Malignancies: A first-in-human Phase I study in patients with relapsed or refractory hematologic malignancies demonstrated a favorable safety profile and clinical activity, with partial responses observed in multiple myeloma patients.[8][10]

-

Ovarian Cancer: A Phase II trial (PROFECTA-II) has been completed evaluating Afuresertib in combination therapy for ovarian cancer.[3]

-

Breast Cancer: Afuresertib is in Phase III development (AFFIRM-205) in combination with fulvestrant for patients with HR+/HER2- breast cancer harboring PIK3CA/AKT1/PTEN alterations.[11] Promising efficacy was previously reported in a Phase Ib study.[11][12]

-

Prostate Cancer: The FDA has approved the protocol for a Phase III trial of Afuresertib in combination with LAE001 (a CYP17A1/CYP11B2 dual inhibitor) for metastatic castration-resistant prostate cancer (mCRPC).[12][13] The combination showed a median radiographic progression-free survival (rPFS) of 8.1 months in a Phase II study.[13]

-

Solid Tumors: A Phase I/II study investigated Afuresertib in a triplet combination with a PD-L1 antibody (LAE005) and nab-paclitaxel in patients with advanced solid tumors, showing encouraging activity in drug-resistant triple-negative breast cancer (TNBC).[14]

Caption: Simplified Clinical Development Workflow for Afuresertib.

Safety and Tolerability

Across multiple clinical trials, single-agent Afuresertib has demonstrated a manageable safety profile.[8] Common treatment-emergent adverse events (AEs) can include rash, gastrointestinal disturbances, and hematologic toxicities.[5][14] In a study involving patients with hematologic malignancies, dose-limiting toxicities included reversible elevated liver function tests (LFTs).[8] When used in combination therapies, the safety profile reflects the contributions of all agents; for instance, in a triplet combination, common AEs included rash and decreased white blood cell and neutrophil counts.[14] Monitoring for potential side effects, such as hyperglycemia, is also important due to Akt's role in metabolic pathways.[5]

Conclusion and Future Directions

Afuresertib (GSK2110183) is a potent pan-Akt inhibitor with a well-characterized mechanism of action and a robust portfolio of preclinical and clinical data. Its ability to inhibit the frequently hyperactivated PI3K/Akt pathway provides a strong rationale for its development in oncology. The clinical activity observed in multiple tumor types, including breast cancer, prostate cancer, and various hematologic malignancies, underscores its therapeutic potential.[8][11][13]

Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to Afuresertib, exploring novel combination strategies to overcome resistance mechanisms, and completing the ongoing pivotal Phase III trials to support regulatory approval.[5] As one of only two AKT inhibitors in late-stage clinical development globally, Afuresertib represents a significant advancement in targeted cancer therapy.[11][12]

References

- 1. Facebook [cancer.gov]

- 2. Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Afuresertib - Laekna Therapeutics - AdisInsight [adisinsight.springer.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is Afuresertib used for? [synapse.patsnap.com]

- 6. medkoo.com [medkoo.com]

- 7. selleckchem.com [selleckchem.com]

- 8. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Afuresertib | Akt | ROCK | PKC | TargetMol [targetmol.com]

- 10. ashpublications.org [ashpublications.org]

- 11. Laekna Announces First Patient Enrolled in AFFIRM-205, a Phase III Clinical Study of LAE002 (afuresertib) Plus Fulvestrant for Treatment of Breast Cancer [laekna.com]

- 12. Laekna Announces FDA Approval for the Phase III Clinical Trial Protocol of LAE002 (Afuresertib) PLUS LAE001 for the Treatment of Prostate Cancer [prnewswire.com]

- 13. targetedonc.com [targetedonc.com]

- 14. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Spectroscopic Characterization of tert-butyl (4-bromobenzyl)methylcarbamate

An in-depth technical guide by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the analytical techniques used to confirm the structure and purity of tert-butyl (4-bromobenzyl)methylcarbamate (CAS No. 260809-26-5). As a key intermediate in organic synthesis, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), rigorous structural verification is paramount.[1] This document details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries, offering both theoretical interpretation and practical methodological considerations.

Molecular Structure and Physicochemical Properties

Tert-butyl (4-bromobenzyl)methylcarbamate is a protected amine containing three key structural regions amenable to spectroscopic analysis: the 1,4-disubstituted bromobenzyl group, the N-methylcarbamate linker, and the tert-butyl protecting group. Understanding this structure is fundamental to interpreting the spectral data that follows.

Figure 1: Chemical structure of tert-butyl (4-bromobenzyl)methylcarbamate.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 260809-26-5 | [1] |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [1] |

| Molecular Weight | 300.20 g/mol | [1] |

| IUPAC Name | tert-butyl (4-bromobenzyl)methylcarbamate | |

Standard Experimental Protocols

To ensure data integrity and reproducibility, standardized analytical methods are employed. The following protocols represent typical, field-proven approaches for the analysis of small organic molecules like the topic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. Tetramethylsilane (TMS) is used as the internal standard (0 ppm). Spectra are acquired on a 400 MHz or higher field spectrometer. ¹H NMR data is typically collected over 16-32 scans, while ¹³C NMR requires several thousand scans for adequate signal-to-noise.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is recorded using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or oily samples. A small amount of the sample is placed directly on the ATR crystal. The spectrum is typically acquired over a range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass analysis is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is first dissolved at a low concentration (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solution is then infused into the ESI source, and the spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts.

Data Interpretation and Analysis

This section details the predicted spectral data for tert-butyl (4-bromobenzyl)methylcarbamate, providing an in-depth interpretation of the key features that confirm its molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. Due to rotational isomers (rotamers) around the carbamate C-N bond, some peaks, particularly the N-CH₃ and benzylic CH₂, may appear broadened at room temperature.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.45 | Doublet | 2H | Ar-H (ortho to Br) | Deshielded by the electron-withdrawing bromine atom. |

| ~ 7.15 | Doublet | 2H | Ar-H (ortho to CH₂) | Protons on the aromatic ring adjacent to the benzylic carbon. |

| ~ 4.40 | Singlet | 2H | Ar-CH₂ -N | Benzylic protons adjacent to the nitrogen atom. May be broadened. |

| ~ 2.85 | Singlet | 3H | N-CH₃ | Methyl group directly attached to the carbamate nitrogen. May be broadened. |

| ~ 1.48 | Singlet | 9H | -C(CH₃ )₃ | Nine equivalent protons of the sterically bulky tert-butyl group, resulting in a strong singlet.[2] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

|---|---|---|---|

| ~ 155.5 | Quaternary | C =O (Carbamate) | The carbonyl carbon is significantly deshielded. |

| ~ 137.0 | Quaternary | Ar-C -CH₂ | Aromatic carbon bonded to the benzylic group. |

| ~ 131.5 | Tertiary | Ar-C H (ortho to Br) | Aromatic carbons deshielded by bromine. |

| ~ 129.5 | Tertiary | Ar-C H (ortho to CH₂) | Aromatic carbons adjacent to the benzylic group. |

| ~ 121.0 | Quaternary | Ar-C -Br | Aromatic carbon directly bonded to bromine. |

| ~ 80.0 | Quaternary | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~ 52.0 | Primary | Ar-C H₂-N | Benzylic carbon. |

| ~ 34.0 | Primary | N-C H₃ | N-methyl carbon. |

| ~ 28.4 | Primary | -C(C H₃)₃ | Equivalent methyl carbons of the tert-butyl group.[2] |

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule. The most prominent feature is the strong carbonyl absorption of the carbamate.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| 2975-2930 | Medium | C-H (Aliphatic) | sp³ C-H Stretch |

| ~ 1695 | Strong | C=O (Carbamate) | Carbonyl Stretch |

| 1480-1450 | Medium | C=C (Aromatic) | Aromatic Ring Stretch |

| 1250 & 1160 | Strong | C-O & C-N | Ester and Amine C-O/C-N Stretch |

| ~ 810 | Strong | C-H (Aromatic) | Out-of-plane bend (1,4-disubstitution) |

The intense absorption around 1695 cm⁻¹ is a definitive indicator of the carbamate functional group. The presence of both sp³ C-H stretches and aromatic signals, combined with the strong C-O and C-N stretches, provides a complete fingerprint of the molecule's core structure.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity. A key diagnostic feature is the isotopic signature of bromine (⁷⁹Br and ⁸¹Br), which exists in an approximate 1:1 natural abundance. This results in a pair of peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) for every bromine-containing fragment.

Figure 2: Predicted major fragmentation pathways for tert-butyl (4-bromobenzyl)methylcarbamate in ESI-MS.

Table 5: Predicted Key Mass Fragments (Positive ESI-MS)

| m/z (Mass/Charge) | Fragment Ion | Description |

|---|---|---|

| 300 / 302 | [M+H]⁺ | Protonated molecular ion, showing the characteristic 1:1 bromine isotope pattern. |

| 244 / 246 | [M - C₄H₈ + H]⁺ | Loss of a neutral isobutylene molecule from the tert-butyl group. |

| 200 / 202 | [M - C₅H₉O₂ + H]⁺ | Loss of the entire Boc protecting group. |

| 169 / 171 | [C₇H₆Br]⁺ | Formation of the highly stable bromobenzyl cation via alpha-cleavage. This is often a base peak. |

Conclusion

The collective application of NMR, IR, and MS provides an unambiguous structural confirmation of tert-butyl (4-bromobenzyl)methylcarbamate. ¹H and ¹³C NMR spectroscopy map the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of critical functional groups, particularly the carbamate carbonyl, and mass spectrometry verifies the molecular weight and provides structural insights through predictable fragmentation. These techniques, when used in concert, form a robust analytical workflow essential for ensuring the quality and identity of this important chemical building block in research and development.

References

An In-depth Technical Guide to the Stability and Storage of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester

For researchers, scientists, and drug development professionals, ensuring the integrity of chemical reagents is paramount to the success and reproducibility of their work. This guide provides a comprehensive overview of the stability and optimal storage conditions for (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester, a key intermediate in various synthetic pathways. By understanding the chemical nature of this compound, we can proactively mitigate degradation and ensure its effective use in research and development.

Introduction: A Molecule of Two Parts

This compound is a molecule comprised of two key structural features that dictate its stability: a bromo-benzyl group and a tert-butoxycarbonyl (Boc) protected amine. The interplay of these functionalities defines its reactivity and, consequently, its degradation pathways.

| Property | Value | Source |

| Molecular Formula | C13H18BrNO2 | [1][2] |

| Molecular Weight | 300.19 g/mol | |

| Appearance | Colorless to light yellow liquid | [3] |

| CAS Number | 260809-26-5 |

Understanding the inherent chemical susceptibilities of both the bromo-benzyl moiety and the Boc protecting group is fundamental to establishing appropriate handling and storage protocols.

Caption: Key structural features and their associated potential instability factors.

Core Stability Considerations: A Mechanistic Approach

The stability of this compound is not absolute and is influenced by several environmental factors. A proactive approach to storage and handling, grounded in the principles of organic chemistry, is essential.

The Acid-Labile Nature of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group celebrated for its stability in basic and nucleophilic conditions, yet its defining characteristic is its lability in the presence of acid.[4][5][6] Strong acids can cleave the Boc group, leading to the formation of the unprotected amine, carbon dioxide, and a tert-butyl cation.[4][5]

This acid-catalyzed degradation is a critical consideration. Exposure to acidic environments, even trace amounts in solvents or on glassware, can compromise the purity of the material over time.

References

- 1. chemwhat.com [chemwhat.com]

- 2. (4-BROMO-BENZIL)-METIL-KARBAMATIK ASAM TERT-BUTIL ESTER CAS#: 260809-26-5 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 3. 错误页 [amp.chemicalbook.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

Reactivity profile of N-Boc-N-methyl-4-bromobenzylamine

An In-Depth Technical Guide to the Reactivity Profile of N-Boc-N-methyl-4-bromobenzylamine

Abstract

N-Boc-N-methyl-4-bromobenzylamine is a versatile synthetic intermediate of significant interest to researchers, scientists, and drug development professionals. Its unique trifunctional nature, featuring a sterically hindered and electronically modified benzylic amine protected by a tert-butyloxycarbonyl (Boc) group, a reactive aryl bromide, and a methyl-substituted amine, provides a rich and tunable reactivity profile. This guide offers a comprehensive exploration of the core reactivity of this molecule, delving into the causality behind experimental choices for its synthesis, manipulation of its protective group, and its application in cornerstone carbon-carbon and carbon-nitrogen bond-forming reactions. Detailed, field-proven protocols and mechanistic insights are provided to empower chemists in leveraging this building block for the synthesis of complex molecular architectures.

Introduction: A Trifunctional Linchpin in Modern Synthesis

The strategic importance of N-Boc-N-methyl-4-bromobenzylamine in contemporary organic synthesis, particularly in medicinal chemistry, stems from its capacity to serve as a robust building block for introducing a 4-(methylaminomethyl)phenyl moiety. The Boc group offers a stable yet readily cleavable protecting strategy for the secondary amine, allowing for selective reactions at the aryl bromide position.[1][2] The presence of the bromine atom on the phenyl ring opens a gateway to a vast array of powerful transformations, most notably palladium-catalyzed cross-coupling reactions.[3][4] This guide will dissect the reactivity of this compound by examining its two primary reactive centers: the N-Boc protected amine and the aryl bromide.

Synthesis and Spectroscopic Characterization

The synthesis of N-Boc-N-methyl-4-bromobenzylamine is typically achieved in a two-step sequence starting from the commercially available 4-bromobenzylamine. The rationale behind this sequence is to first introduce the methyl group onto the primary amine, followed by the protection of the resulting secondary amine with the bulky Boc group. This order prevents potential N,N-dimethylation and ensures a clean conversion to the desired product.

Synthetic Pathway

The synthetic approach involves an initial reductive amination or direct alkylation to form N-methyl-4-bromobenzylamine, which is often used crude in the subsequent protection step. The protection is readily accomplished using di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base.

Caption: Synthetic route to N-Boc-N-methyl-4-bromobenzylamine.

Detailed Experimental Protocol: Synthesis

Step 1: N-methylation of 4-bromobenzylamine (Illustrative)

-

To a solution of 4-bromobenzylamine (1.0 eq) in a suitable solvent such as methanol, add paraformaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The crude N-methyl-4-bromobenzylamine is often carried forward without extensive purification.

Step 2: N-Boc Protection [5][6]

-

Dissolve the crude N-methyl-4-bromobenzylamine (1.0 eq) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (TEA, 1.5 eq) or 4-(dimethylamino)pyridine (DMAP, catalytic to 1.1 eq).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dropwise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until completion.

-

Upon completion, wash the reaction mixture with aqueous solutions (e.g., water, brine), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by silica gel column chromatography to yield N-Boc-N-methyl-4-bromobenzylamine as a pure solid or oil.

Reactivity Profile I: The N-Boc-N-methylamino Moiety

The N-Boc group is a cornerstone of modern amine protection strategy due to its robustness towards a wide range of reagents, including organometallics, mild reducing agents, and most bases.[1] However, its selective removal is crucial for the synthetic utility of N-Boc-N-methyl-4-bromobenzylamine.

Stability of the N-Boc Group

The tert-butyloxycarbonyl group is stable under basic, nucleophilic, and hydrogenolytic conditions. This stability is key to allowing a wide range of transformations to be performed on the aryl bromide moiety without affecting the protected amine.

Deprotection Strategies

The cleavage of the N-Boc group is most commonly achieved under acidic conditions, where the carbamate is hydrolyzed to the free amine, tert-butanol, and carbon dioxide.[1][7] Thermal deprotection is also a viable, albeit less common, alternative.[7][8]

| Deprotection Method | Reagents & Conditions | Causality and Field Insights |

| Acidolysis (Standard) | Trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v), 0 °C to RT | TFA is a strong acid that efficiently protonates the carbamate, leading to its collapse. The resulting tert-butyl cation is scavenged by the trifluoroacetate anion. This is a fast and clean method, but TFA is corrosive and must be thoroughly removed.[9] |

| Acidolysis (Anhydrous) | 4M HCl in 1,4-dioxane or diethyl ether, RT | This method provides the hydrochloride salt of the amine directly, which can be advantageous for purification and handling. It is considered a very reliable and common industrial practice.[9][10] |

| Mild Acidolysis | Oxalyl chloride in methanol | A milder alternative that generates HCl in situ. This can be beneficial for substrates with other acid-sensitive functional groups.[10] |

| Thermal Deprotection | Heating in a high-boiling solvent (e.g., TFE, HFIP), often microwave-assisted | This method avoids strong acids entirely. It is particularly useful for substrates where acid-catalyzed side reactions are a concern. The reaction is driven by the entropic benefit of releasing gaseous isobutylene and CO₂.[7][8][11] |

Detailed Experimental Protocol: N-Boc Deprotection with HCl/Dioxane

-

Dissolve N-Boc-N-methyl-4-bromobenzylamine (1.0 eq) in a minimal amount of a co-solvent such as methanol or ethyl acetate.

-

Add a solution of 4M hydrogen chloride in 1,4-dioxane (5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product hydrochloride salt often precipitates. The solvent can be removed under reduced pressure, and the resulting solid can be triturated with diethyl ether, filtered, and dried to yield the pure N-methyl-4-bromobenzylamine hydrochloride.

Reactivity Profile II: The 4-Bromophenyl Moiety

The carbon-bromine bond on the aromatic ring is the primary handle for molecular elaboration, serving as an electrophilic site for a variety of powerful metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[12][13] N-Boc-N-methyl-4-bromobenzylamine is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[14]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

To a dry reaction vessel, add N-Boc-N-methyl-4-bromobenzylamine (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[14]

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by silica gel column chromatography to obtain the coupled product.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[4][15] This reaction allows for the synthesis of diarylamines or alkylarylamines from N-Boc-N-methyl-4-bromobenzylamine, further expanding its synthetic utility. The choice of ligand is critical for high yields and broad substrate scope.[16]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[4][17]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

-

In an oven-dried, inert atmosphere glovebox or Schlenk flask, combine N-Boc-N-methyl-4-bromobenzylamine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), 1.2-1.5 eq).[18]

-

Add the amine coupling partner (1.1-1.2 eq).

-

Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.

-

Seal the vessel and heat the mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via silica gel chromatography.

Lithiation-Borylation for Further Functionalization

An alternative strategy for functionalizing the aryl bromide is through a halogen-metal exchange to form an aryllithium or Grignard reagent. A particularly powerful extension of this is the lithiation-borylation sequence, which converts the aryl bromide into a boronic ester.[19][20] This newly installed boronic ester can then participate in subsequent Suzuki-Miyaura couplings, effectively acting as a "linchpin" for connecting multiple molecular fragments.

Caption: Lithiation-borylation workflow.

Applications in Medicinal and Process Chemistry

The predictable and versatile reactivity of N-Boc-N-methyl-4-bromobenzylamine makes it a valuable intermediate in drug discovery and development.[21][22] The ability to perform selective cross-coupling reactions allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. The Boc-protected amine often mimics a physiological amine, and its deprotection in the final steps of a synthesis provides access to the target bioactive molecule.

Conclusion

N-Boc-N-methyl-4-bromobenzylamine is a strategically designed building block offering a well-defined and orthogonal reactivity profile. The robust N-Boc group allows for selective and high-yielding transformations at the aryl bromide position via powerful palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Furthermore, the potential for lithiation-borylation adds another dimension to its synthetic utility. The clear, reliable protocols for manipulating its functional groups underscore its importance as a core tool for chemists aiming to construct complex molecular targets with precision and efficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. repositum.tuwien.at [repositum.tuwien.at]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reddit.com [reddit.com]

- 18. rsc.org [rsc.org]

- 19. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 20. scispace.com [scispace.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester material safety data sheet

An In-depth Technical Guide to (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester: Synthesis, Safety, and Application in Advanced Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis, handling, and strategic application of this compound. This reagent is a valuable intermediate in medicinal chemistry, particularly in the construction of complex molecular architectures like Proteolysis Targeting Chimeras (PROTACs). We will delve into its physicochemical properties, safe handling protocols derived from analogous structures, and detailed, field-proven experimental workflows.

Compound Identification and Physicochemical Profile

This compound is a bifunctional molecule strategically designed for multi-step organic synthesis. The molecule incorporates a stable tert-butyloxycarbonyl (Boc) protecting group on a secondary amine and a reactive bromobenzyl moiety. This architecture allows for selective chemical transformations, making it a key building block in modern drug discovery.

The core physicochemical properties are summarized below. It is important to note that some data are predicted values derived from computational models, which are standard in the absence of comprehensive experimental validation for novel or specialized reagents.

| Property | Value | Source |

| CAS Number | 260809-26-5 | [1][2] |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [1] |

| Molecular Weight | 300.19 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Predicted Boiling Point | 354.5 ± 21.0 °C | [2] |

| Predicted Density | 1.295 ± 0.06 g/cm³ | [2] |

| Storage Temperature | Room Temperature | [2] |

| Synonyms | N-Boc-N-methyl-4-bromobenzylamine, tert-butyl (4-bromobenzyl)methylcarbamate | [1][2] |

Hazard Assessment and Safety Protocols

GHS Hazard Classification (Inferred):

-

Acute Toxicity, Oral (Warning): May be harmful if swallowed.[4]

-

Skin Corrosion/Irritation (Warning): Causes skin irritation.[4] Based on the reactivity of the benzyl bromide moiety, it is prudent to handle this compound as potentially corrosive.[3]

-

Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity - Single Exposure (Warning): May cause respiratory irritation.[4]

Mandatory Safety and Handling Procedures:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure no skin is exposed.[5]

-

Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5]

-

-

Handling and Storage:

-

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

-

In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[5]

-

The Strategic Role in Synthetic Chemistry

The utility of this compound stems from the orthogonal nature of its two key functional groups.

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, offering robust protection for amines.[6] Its primary advantage is its stability under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and nucleophilic), while being easily and cleanly removable under mild acidic conditions, typically with trifluoroacetic acid (TFA).[6][7] This allows chemists to unmask the amine at a specific, desired point in a synthetic sequence, preventing unwanted side reactions.[8]

-

The 4-Bromobenzyl Group: The bromobenzyl moiety serves as a versatile electrophilic handle. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of the molecule to a variety of nucleophiles, such as phenols, thiols, or amines, which are common functional groups on ligands designed to bind to biological targets.

This dual functionality enables a modular and controlled approach to building complex molecules, a critical requirement in the synthesis of bifunctional therapeutics like PROTACs.[8][9]

Synthesis and Purification Protocol

The synthesis of this compound can be efficiently achieved via the N-alkylation of tert-butyl methylcarbamate with 4-bromobenzyl bromide. The causality behind this choice is the high reactivity of the benzylic bromide towards Sₙ2 displacement.

Reaction: tert-butyl methylcarbamate + 4-bromobenzyl bromide → this compound

Materials:

-

4-Bromobenzyl bromide

-

tert-Butyl methylcarbamate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-